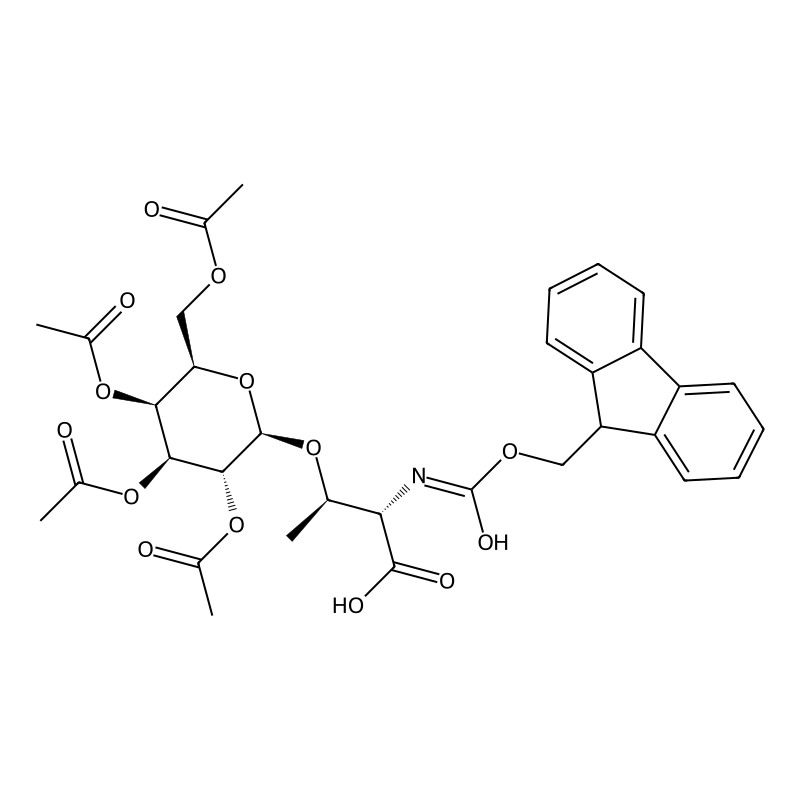

Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fmoc-L-Threonine (beta-D-Galactose Acetylated at Four Positions)-OH is a complex organic compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid threonine. This compound is further modified by the addition of a beta-D-galactose moiety, which is acetylated at four hydroxyl positions. The Fmoc group serves as a protective mechanism for the amino group during peptide synthesis, allowing for selective reactions without affecting the threonine residue or the galactose moiety. This compound is integral in glycopeptide synthesis and glycosylation studies due to its unique structural properties, which mimic natural glycoproteins and facilitate interactions with biological targets.

Fmoc-L-Thr(β-D-Gal(Ac)4)-OH itself doesn't have a specific mechanism of action. However, the glycopeptides synthesized using this building block can exhibit various functionalities depending on the sequence and the attached sugar moiety. Glycopeptides can be involved in cell-cell recognition, signaling pathways, and immune responses [].

- Fmoc (Fluorenylmethoxycarbonyl): This is a protecting group commonly used in organic chemistry, particularly in peptide synthesis. It safeguards a specific chemical group during reactions while allowing for its controlled activation later [].

- L-Thr (L-Threonine): This is a naturally occurring amino acid, one of the building blocks of proteins. The "L" denotes the stereochemistry of the molecule [].

- β-D-Gal(Ac)4 (β-D-Galactopyranose tetraacetate): This is a sugar molecule (galactose) with four acetate groups attached. The "β" refers to the specific configuration of the sugar, and "tetraacetate" indicates the four acetate groups [].

Here's how Fmoc-L-Thr(β-D-Gal(Ac)4)-OH might be relevant in scientific research:

Peptide Synthesis:

Fmoc-L-Thr(β-D-Gal(Ac)4)-OH can be a valuable building block for synthesizing glycopeptides, which are molecules that combine peptides (short chains of amino acids) with sugars. Glycopeptides play a role in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications [, ].

Carbohydrate Chemistry:

The sugar component (β-D-Gal(Ac)4)) of Fmoc-L-Thr(β-D-Gal(Ac)4)-OH can be of interest to researchers studying carbohydrates. By investigating its interactions with other molecules or enzymes, scientists can gain insights into carbohydrate metabolism and cellular processes [].

The chemical reactivity of Fmoc-L-Threonine (beta-D-Galactose Acetylated at Four Positions)-OH includes several key reactions:

- Deprotection: The Fmoc group can be removed using bases such as piperidine, exposing the amino group of threonine for further reactions.

- Glycosylation: The hydroxyl group of threonine can participate in glycosylation reactions, allowing for the formation of glycopeptides.

- Hydrolysis: The acetyl groups on the galactose moiety can be hydrolyzed under acidic or basic conditions to yield free hydroxyl groups, which can further react with other compounds.

Fmoc-L-Threonine (beta-D-Galactose Acetylated at Four Positions)-OH exhibits significant biological activity due to its glycosylated structure. It can interact with specific lectins and glycosyltransferases, influencing cellular processes such as signal transduction and immune responses. The incorporation of this compound into peptides allows researchers to study the effects of glycosylation on protein function and cellular interactions, making it valuable for understanding biological mechanisms involving glycoproteins.

The synthesis of Fmoc-L-Threonine (beta-D-Galactose Acetylated at Four Positions)-OH typically involves multiple steps:

- Protection of Threonine: The amino group of threonine is initially protected using the Fmoc group, often through reaction with Fmoc-Cl in the presence of a base like diisopropylethylamine.

- Glycosylation: The protected threonine is then glycosylated with a beta-D-galactose derivative that has been acetylated at four positions. This step usually requires a glycosyl donor and a promoter such as silver triflate.

- Deprotection: Finally, the protective groups are removed under specific conditions, typically using tetrabutylammonium fluoride for deprotection of silyl groups and piperidine for Fmoc removal.

Fmoc-L-Threonine (beta-D-Galactose Acetylated at Four Positions)-OH is widely used in:

- Peptide Synthesis: It serves as a building block for synthesizing glycopeptides and glycoproteins, which are crucial in various biological processes.

- Glycosylation Studies: Researchers utilize this compound to explore the role of glycosylation in protein function and interactions.

- Therapeutic Development: Its unique structure makes it a candidate for developing glycopeptide-based therapeutics aimed at modulating biological responses.

Studies have shown that Fmoc-L-Threonine (beta-D-Galactose Acetylated at Four Positions)-OH can effectively interact with various biological molecules, including:

- Lectins: These carbohydrate-binding proteins recognize specific sugar moieties, allowing for targeted interactions based on the compound's galactose content.

- Glycosyltransferases: Enzymes that facilitate the transfer of sugar moieties to proteins can interact with this compound, influencing glycosylation patterns in peptides.

These interactions are essential for understanding how glycopeptides function within biological systems.

Similar CompoundsCompound Name Structural Differences Unique Features Fmoc-L-Threonine-OH Lacks glycosylation Simpler structure without carbohydrate moiety Fmoc-L-Threonine (beta-D-Glucose Acetylated at Four Positions)-OH Contains glucose instead of galactose Different interaction profiles due to sugar type Fmoc-L-Serine (beta-D-Galactose Acetylated at Four Positions)-OH Contains serine instead of threonine Differences in reactivity and biological activity

Uniqueness

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Fmoc-L-Threonine-OH | Lacks glycosylation | Simpler structure without carbohydrate moiety |

| Fmoc-L-Threonine (beta-D-Glucose Acetylated at Four Positions)-OH | Contains glucose instead of galactose | Different interaction profiles due to sugar type |

| Fmoc-L-Serine (beta-D-Galactose Acetylated at Four Positions)-OH | Contains serine instead of threonine | Differences in reactivity and biological activity |

Fmoc-L-Threonine (beta-D-Galactose Acetylated at Four Positions)-OH stands out due to its specific combination of an Fmoc-protected threonine residue and an acetylated beta-D-galactose moiety. This unique structure not only facilitates studies on glycosylation effects but also enhances its utility in therapeutic applications by providing distinct chemical properties and reactivity compared to similar compounds.